molecular formula C6H6F2O2 B12842765 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone

3,4-Difluoro-5,5-dimethyl-2(5H)-furanone

Cat. No.: B12842765
M. Wt: 148.11 g/mol
InChI Key: LZPSVTOJWCCNFZ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5,5-dimethyl-2(5H)-furanone (CAS RN: 64955-33-5) is a fluorinated heterocyclic compound with the molecular formula C 6 H 6 F 2 O 2 and a molecular weight of 148.11 g/mol . This compound belongs to the important class of 2(5H)-furanones, which are recognized as privileged scaffolds in medicinal chemistry and are found in numerous natural products and pharmacologically active molecules . The structure features a reactive α,β-unsaturated lactone core, which is further functionalized with two fluorine atoms at the 3 and 4 positions and two methyl groups at the 5-position. The 2(5H)-furanone ring is a versatile pharmacophore. Compounds with this skeleton, isolated from both plants and marine organisms, have demonstrated significant bioactivity, including effects against various microorganisms and viruses, and potential use in other medical treatments . The presence of the geminal dimethyl group can influence the compound's stability and stereoelectronic properties, while the two fluorine atoms offer unique opportunities for further synthetic modification, making this furanone a valuable intermediate for the synthesis of more complex, fluorinated target molecules . As a highly functionalized building block, this compound is of high interest in organic synthesis and drug discovery research. Its structure is conducive to reactions with various nucleophiles, allowing researchers to create diverse libraries of compounds for screening . This compound is intended for research applications only. Handling Note: Store at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6F2O2

Molecular Weight

148.11 g/mol

IUPAC Name

3,4-difluoro-5,5-dimethylfuran-2-one

InChI

InChI=1S/C6H6F2O2/c1-6(2)4(8)3(7)5(9)10-6/h1-2H3

InChI Key

LZPSVTOJWCCNFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=O)O1)F)F)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3,4 Difluoro 5,5 Dimethyl 2 5h Furanone

Reactions Involving the Furanone Ring System

The furanone ring in 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone is the primary site of chemical transformations. The presence of two fluorine atoms across the double bond makes the ring susceptible to various reactions, particularly nucleophilic substitutions.

Nucleophilic substitution reactions are a hallmark of the reactivity of 3,4-dihalo-2(5H)-furanones. researchgate.net These reactions typically proceed via a tandem Michael addition-elimination mechanism, where a nucleophile adds to the C4 position, followed by the elimination of a halide ion.

The fluorine atoms at the C3 and C4 positions are susceptible to substitution by a variety of nucleophiles. In analogous 3,4-dichloro- and 3,4-dibromo-2(5H)-furanones, the halogen at the C4 position is generally more labile and prone to substitution than the one at the C3 position. This regioselectivity is attributed to the electronic effects of the carbonyl group, which makes the C4 position more electrophilic. It is expected that this compound would follow a similar pattern, with nucleophilic attack preferentially occurring at the C4 position. However, the high electronegativity of fluorine could also influence the reactivity and regioselectivity of these reactions.

While the primary sites of nucleophilic attack are the fluorinated carbons, reactions at the C5 position are also known for related furanone structures, especially those with a leaving group at this position. researchgate.net For this compound, the presence of two methyl groups at C5 makes direct nucleophilic substitution at this position unlikely unless a functionalization of one of the methyl groups occurs first. However, in analogous systems like 3,4-dihalo-5-hydroxy-2(5H)-furanones, the hydroxyl group can be transformed into a better leaving group, facilitating substitution at C5. researchgate.netresearchgate.net Reactions such as Knoevenagel condensation and arylation have been observed at the C5 position of related furanones. researchgate.netresearchgate.net

Based on studies with analogous compounds, this compound is expected to react with various nitrogen-based nucleophiles, such as primary and secondary amines. researchgate.netnih.gov These reactions typically result in the substitution of the C4-fluorine atom to yield 4-amino-3-fluoro-5,5-dimethyl-2(5H)-furanone derivatives. With bifunctional nucleophiles like hydrazine, ring transformation reactions can occur, leading to the formation of different heterocyclic systems such as pyridazinones. researchgate.net

Table 1: Expected Reactions with N-Nucleophiles

Nucleophile Expected Product Type
Ammonia 4-Amino-3-fluoro-5,5-dimethyl-2(5H)-furanone
Primary Amines 4-(Alkyl/Aryl)amino-3-fluoro-5,5-dimethyl-2(5H)-furanone
Secondary Amines 4-Dialkylamino-3-fluoro-5,5-dimethyl-2(5H)-furanone

Oxygen-based nucleophiles, such as alcohols and phenols, are also anticipated to react with this compound. researchgate.netresearchgate.net In related dihalo-furanones, reactions with phenols lead to the formation of 5-phenoxy derivatives, often through the substitution of a leaving group at the C5 position. researchgate.netresearchgate.net For this compound, substitution of a fluorine atom, likely at the C4 position, by an alkoxide or phenoxide would be the expected pathway, yielding the corresponding 4-alkoxy or 4-phenoxy derivatives.

Table 2: Expected Reactions with O-Nucleophiles

Nucleophile Expected Product Type
Alkoxides (e.g., NaOR) 4-Alkoxy-3-fluoro-5,5-dimethyl-2(5H)-furanone

Sulfur-based nucleophiles, such as thiols and thiolates, are known to be very effective in substitution reactions with 3,4-dihalo-2(5H)-furanones. researchgate.netresearchgate.net These reactions are often highly regioselective, with the nucleophile attacking the C4 position to give 4-thio-substituted products. researchgate.netresearchgate.net It is therefore highly probable that this compound would react with thiols in the presence of a base to yield 4-(alkyl/aryl)thio-3-fluoro-5,5-dimethyl-2(5H)-furanones.

Table 3: Expected Reactions with S-Nucleophiles

Nucleophile Expected Product Type

Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures from simpler precursors. For substituted furanones, these reactions often target specific positions on the ring, influenced by the electronic nature of the existing substituents.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the reaction of an active hydrogen compound with a carbonyl group. While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of analogous dihalogenated furanones provides valuable insight. For instance, 3,4-dihalo-2(5H)-furanones can react at the C5 carbon with compounds containing an active hydrogen atom in the presence of a Lewis acid catalyst, such as Indium(III) acetate, to yield C5-alkylated products. nih.gov This reaction is classified as a Knoevenagel condensation and typically proceeds in good yields. nih.gov

Reactant 1Reactant 2 (Active Hydrogen)CatalystProduct Type
3,4-Dihalo-2(5H)-furanoneCompound with active C-HLewis Acid (e.g., In(OAc)₃)C5-substituted furanone

Table 1: Illustrative Knoevenagel Condensation with Dihalo-furanones. Data extrapolated from reactions of analogous compounds. nih.gov

The Mukaiyama aldol (B89426) addition is a Lewis acid-mediated reaction between a silyl (B83357) enol ether and a carbonyl compound. wikipedia.org This reaction allows for a crossed aldol reaction, often avoiding issues of self-condensation. wikipedia.org In the context of halogenated furanones, the Mukaiyama aldol reaction represents a key strategy for C5-alkylation. nih.gov The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with silylated enol ethers is catalyzed by Lewis acids like zinc chloride or scandium triflate. nih.gov The choice of solvent and catalyst can significantly influence the yield of the resulting β-hydroxyketone adducts. nih.govwikipedia.org Although direct examples with this compound are not specified, its structural similarity suggests it could act as an electrophile in similar transformations.

Furanone DerivativeNucleophileLewis Acid CatalystSolventProduct
3,4-Dihalo-5-hydroxy-2(5H)-furanoneSilyl enol etherZnCl₂, Sc(OTf)₃Diethyl ether, NitromethaneC5-Alkylated β-hydroxyketone

Table 2: General Conditions for Mukaiyama Aldol Reaction with Dihalo-furanones. nih.govwikipedia.org

Reduction and Oxidation Reactions

The furanone core of this compound is susceptible to both reduction and oxidation, leading to a variety of transformed products.

Oxidation: The compound can undergo oxidation to yield corresponding carboxylic acids or other oxidized derivatives. For example, the oxidation of furfural (B47365) to 2(5H)-furanone can be achieved using performic acid, generated in situ from formic acid and hydrogen peroxide. orgsyn.org

Reduction: Reduction reactions can transform the furanone ring. For instance, 5-alkoxy derivatives of dihalomuco acids have been reduced on lead electrodes in the presence of acetic acid to yield 5-alkoxy-3-chloro-2(5H)-furanones. nih.gov

Ring-Opening and Recyclization Equilibria of Furanones

Certain substituted furanones can exist in equilibrium between their cyclic lactone form and an acyclic open-chain form. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones (like mucochloric acid) can exist in solution as both the cyclic furanone and the acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid. nih.gov This equilibrium is a critical aspect of their reactivity, as the open-chain form presents different reactive sites. The specific equilibrium for this compound would be influenced by its gem-dimethyl substitution at the C5 position, which likely stabilizes the cyclic form.

Reactivity Profile as Influenced by Substituents

The substituents on the furanone ring profoundly impact its chemical reactivity. The fluorine atoms and methyl groups on this compound are key determinants of its electronic properties and, consequently, its reaction pathways.

Electronic Effects of Fluorine Atoms on Ring Reactivity

The presence of two fluorine atoms on the double bond of the furanone ring has significant electronic consequences. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (σI). nih.gov This effect pulls electron density from the ring system towards the fluorine atoms.

Key electronic effects of fluorine include:

Inductive Effect: The strong negative inductive effect of fluorine atoms stabilizes the molecular orbitals of the furanone system. nih.gov This withdrawal of electron density makes the carbon atoms of the double bond (C3 and C4) more electrophilic.

Mesomeric Effect: Fluorine also exhibits a positive mesomeric effect (σR), where its lone pairs can donate electron density to the π-system. nih.gov However, for fluorine, the inductive effect typically dominates the mesomeric effect.

Changes in Electrostatic Potential: The electron-withdrawing nature of fluorine significantly alters the electrostatic potential distribution of the molecule. It pulls electron density from the π-cloud of the ring, making the ring itself more electron-poor. nih.gov

Steric Influences of Dimethyl Groups at the C5 Position

The presence of two methyl groups on the C5 carbon, known as a gem-dimethyl group, imposes significant steric hindrance around this position. This steric bulk plays a crucial role in directing the approach of incoming reagents, often shielding the C5 position and the adjacent oxygen atom of the furanone ring from nucleophilic attack.

The structure of the furanone ring in 5,5-dimethyl-2(5H)-furanone is characterized by the attachment of two methyl groups to the C5 position. This substitution pattern is a key determinant of its chemical properties. In reactions involving nucleophilic attack, the accessibility of the electrophilic centers of the furanone ring is a critical factor. For instance, in related 5-substituted furanones, the steric hindrance of the substituent at C5 can influence the reaction's progress. In the case of 3,4-dihalo-5-hydroxy-2(5H)-furanones, reactions with bulky nucleophiles can be impeded.

Table 1: Influence of Steric Hindrance at C5 on Reaction Outcomes in Analagous Furanone Systems

Furanone ReactantNucleophileObserved OutcomeProbable Steric InfluenceReference
5-alkyloxy-3,4-dihalo- 2(5H)-furanoneDiethylamineNormal substitution productLow to moderate steric hindrance allows for standard reaction pathway. mdpi.com
5-alkyloxy-3,4-dihalo- 2(5H)-furanoneDicyclohexylamine (B1670486)Ring-opened productHigh steric hindrance from the bulky amine prevents direct attack on the furanone ring, leading to an alternative reaction pathway. mdpi.com

This shielding effect of the gem-dimethyl group can force reactions to occur at other, more accessible sites on the molecule, or it may necessitate more drastic reaction conditions to overcome the steric barrier.

Interplay of Electronic and Steric Factors in Reaction Selectivity

The reaction selectivity of this compound is a result of a complex interplay between the electronic effects of the difluoro substitution and the steric effects of the gem-dimethyl group. The two fluorine atoms at the C3 and C4 positions are highly electronegative, which significantly influences the electronic distribution within the furanone ring. This inductive electron withdrawal makes the carbon atoms of the double bond (C3 and C4) more electrophilic and susceptible to nucleophilic attack.

In related 3,4-dihalo-5-hydroxy-2(5H)-furanones, the two halogen atoms have different reactivities, and the double bond is conjugated with a carbonyl group, making the molecule highly reactive. nih.gov These structural features make them versatile reactants in chemical synthesis. nih.gov Nucleophilic substitution is a common reaction for these compounds. nih.gov

The combination of these electronic and steric factors leads to a nuanced reactivity profile for this compound. While the fluorine atoms activate the double bond towards nucleophilic attack, the gem-dimethyl group at C5 sterically hinders the approach of nucleophiles to this end of the molecule. This can lead to a preference for nucleophilic attack at the C4 position, which is electronically activated but less sterically encumbered than the C5 position.

Studies on similar furanone systems have highlighted how the balance between electronic and steric effects can control reaction outcomes. For instance, in the ligand substitution reactions of 2-methylfuran (B129897) and 2,5-dimethylfuran, the inductive effect of the electron-donating methyl groups competes with steric effects. biu.ac.il

While specific research on the reaction selectivity of this compound is limited, the general principles of organic chemistry suggest that the interplay of these factors would be critical. For example, a small, highly reactive nucleophile might be able to overcome the steric hindrance at C5, while a larger, less reactive nucleophile would likely react preferentially at the C4 position. The solvent and reaction temperature can also influence this delicate balance.

Table 2: Predicted Influence of Electronic and Steric Factors on Reaction Selectivity of this compound

Reaction TypeElectronic Effect of Difluoro GroupSteric Effect of Dimethyl GroupPredicted Outcome/Selectivity
Nucleophilic AdditionActivates the C3-C4 double bond, increasing the electrophilicity of these carbons.Hinders the approach of nucleophiles to the C5 position and the lactone oxygen.Favors nucleophilic attack at the C4 position. The regioselectivity will be highly dependent on the size and reactivity of the nucleophile.
ReductionThe electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carbonyl group.May hinder the approach of reducing agents to the carbonyl group and the double bond.The selectivity of reduction (carbonyl vs. double bond) will depend on the reducing agent used and the reaction conditions.
Cycloaddition ReactionsThe electron-deficient double bond is a potential dienophile.The gem-dimethyl group can influence the facial selectivity of the approach of a diene.The stereochemical outcome of cycloaddition reactions would be influenced by the steric bulk at C5.

Mechanistic Investigations of Reactions Involving 3,4 Difluoro 5,5 Dimethyl 2 5h Furanone

Detailed Reaction Mechanism Elucidation

There is currently no available research detailing the specific reaction mechanisms of 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone. Mechanistic studies would be necessary to understand the pathways of its potential reactions, such as nucleophilic substitution at the C3 or C4 positions, addition to the double bond, or reactions involving the lactone functionality.

Analysis of Reaction Intermediates

No studies have been published that identify or characterize reaction intermediates formed during transformations of this compound. The identification of intermediates, such as carbocations, carbanions, or radical species, is crucial for a complete understanding of a reaction mechanism.

Transition State Characterization

There is a lack of information on the transition state structures and energies for reactions involving this compound. Transition state theory is fundamental to understanding reaction kinetics, and computational studies would be needed to model these high-energy states. ox.ac.ukwikipedia.orgyoutube.comfiveable.melibretexts.org

Influence of Catalysis and Reaction Conditions on Mechanistic Pathways

The influence of different catalysts (e.g., Lewis acids, transition metals, or organocatalysts) and reaction conditions (e.g., solvent, temperature) on the mechanistic pathways of reactions with this compound has not been reported. Such studies are essential for developing synthetic methodologies and controlling reaction outcomes. While catalytic systems have been developed for other butenolides, their applicability and mechanistic implications for this specific difluoro-dimethyl substituted furanone are unknown. nih.govacs.orgrug.nl

Theoretical and Computational Chemistry Studies of 3,4 Difluoro 5,5 Dimethyl 2 5h Furanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the fundamental electronic properties that govern the behavior of a molecule.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and environmental interactions.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) for Non-Biological Properties

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on the non-biological properties of 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone are not extensively documented in publicly available literature, the application of cheminformatics and QSAR modeling provides a powerful theoretical framework for predicting such characteristics. These computational methods are integral to modern chemistry for forecasting the physicochemical properties of novel molecules prior to their synthesis, thereby saving time and resources. ljmu.ac.ukpharmaron.com

QSAR and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the variation in a measured property of a set of molecules with their structural and chemical features, known as molecular descriptors. mlsu.ac.in For non-biological properties, these models can predict a range of physicochemical parameters that are crucial for understanding a compound's behavior in various environments and for designing industrial applications. These methods are not limited to biological activity and can be successfully applied to model the physicochemical properties of organic compounds. nih.gov

The development of a QSAR/QSPR model involves calculating a wide array of molecular descriptors for a series of related compounds. These descriptors quantify different aspects of a molecule's structure, including:

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, atom counts).

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical (3D) descriptors: Derived from the 3D coordinates of the atoms, describing the molecule's volume and surface area.

Physicochemical descriptors: Related to properties like lipophilicity (logP) and polarizability. nih.gov

Electronic descriptors: Quantifying electron distribution within the molecule.

Once calculated, statistical methods are used to select the most relevant descriptors and build a regression model that links them to the property of interest. The predictive power of the resulting model is then rigorously tested through internal and external validation techniques. ljmu.ac.ukresearchgate.net

For a novel compound like this compound, a cheminformatics approach would begin with the calculation of its molecular descriptors. The following table provides an illustrative, non-exhaustive list of descriptors that would be computed.

Table 1: Illustrative Molecular Descriptors for this compound (Note: This table is for illustrative purposes to show the types of descriptors calculated in a cheminformatics study. The values are not presented as they would be generated by specific software.)

Descriptor ClassDescriptor Example
Constitutional Molecular Weight
Count of Fluorine Atoms
Count of Oxygen Atoms
Number of Rotatable Bonds
Topological Wiener Index
Balaban J Index
Kappa Shape Indices
Geometrical (3D) Molecular Surface Area
Molecular Volume
Ovality
Physicochemical LogP (Octanol-Water Partition Coefficient)
Molar Refractivity
Polar Surface Area (PSA)

A hypothetical QSAR study on a series of furanone derivatives to predict a non-biological property, such as boiling point, would yield a mathematical model. The research findings would be presented in a format similar to the illustrative table below, detailing the statistical quality of the derived model.

Table 2: Hypothetical QSAR Model for Predicting Boiling Point of Furanone Derivatives (Note: This table presents a hypothetical model for illustrative purposes only.)

Property ModeledBoiling Point (°C)
QSAR Equation Boiling Point = 2.5 * (Molecular Weight) - 5.1 * (LogP) + 1.2 * (Polar Surface Area) + 35.7
Statistical Parameters
Correlation Coefficient (R²)0.92
Cross-validated R² (Q²)0.85
Standard Error of Estimate (SEE)5.8 °C
Number of Compounds in Training Set30
Number of Compounds in Test Set8

In this hypothetical model, the boiling point is predicted using a combination of molecular weight, LogP, and polar surface area. The high values for R² (a measure of how well the model fits the data) and Q² (a measure of its predictive ability) would indicate a statistically robust and reliable model. researchgate.net Such models, once validated, could be used to estimate the boiling point of this compound and other new derivatives, guiding their purification and handling procedures.

Advanced Spectroscopic Characterization Techniques in Research on 3,4 Difluoro 5,5 Dimethyl 2 5h Furanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published data were found for the ¹H, ¹³C, or ¹⁹F NMR spectra of 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone. Therefore, analysis of the carbon skeleton, the electronic environments of the fluorine atoms, and the connectivity between atoms using two-dimensional NMR techniques like COSY, HSQC, and HMBC cannot be performed.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

There is no available IR or Raman spectral data for this compound in the searched scientific literature. This information would be essential for identifying its functional groups and understanding its molecular vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

A search for High-Resolution Mass Spectrometry data, which would provide the precise molecular mass and confirm the elemental composition of this compound, did not yield any specific experimental results.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

No crystallographic data from Single Crystal X-ray Diffraction studies of this compound could be located. Such data is indispensable for determining the absolute configuration and the precise three-dimensional structure of the molecule in the solid state.

Chiroptical Spectroscopy, including Vibrational Circular Dichroism (VCD), for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique utilized for the unambiguous determination of the absolute configuration of chiral molecules in solution. This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure.

In the broader context of furanone chemistry, VCD has been successfully applied to elucidate the stereochemistry of numerous analogues. For instance, studies on flavor-active furanones, such as sotolon and maple furanone, have demonstrated the efficacy of VCD in assigning the correct (R) or (S) configuration to the chiral centers. nih.govnih.gov The general methodology involves the experimental measurement of the VCD spectrum of an enantiopure sample, followed by quantum chemical calculations of the theoretical VCD spectra for both possible enantiomers. A comparison between the experimental and calculated spectra allows for a definitive assignment of the absolute configuration.

Researchers have also explored the scope of empirical rules, such as the butenolide helicity rule, in correlating the signs of Cotton effects in electronic circular dichroism (ECD) with the absolute configuration of furanone derivatives. rug.nl However, exceptions to these rules have been noted, highlighting the need for more robust techniques like VCD, often used in conjunction with ECD and Density Functional Theory (DFT) calculations, for reliable stereochemical analysis. researchgate.net

While these studies provide a framework for how one might approach the stereochemical assignment of This compound , the absence of specific research on this compound means that no experimental or theoretical VCD data is available. The introduction of two fluorine atoms at the C3 and C4 positions, along with two methyl groups at the C5 position, would significantly influence the molecule's conformational preferences and vibrational modes. A dedicated study would be required to isolate or synthesize the enantiomers of This compound , measure their VCD spectra, and perform high-level computational analysis to determine their absolute configurations.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

The utility of 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone as a foundational unit in organic synthesis is rooted in the reactivity of its carbon-fluorine bonds, which, in this conjugated system, are susceptible to nucleophilic substitution. This reactivity allows for the strategic introduction of new functional groups, paving the way for the creation of more complex molecules.

The difluoro-furanone core is an excellent starting point for generating a wide array of substituted furanone derivatives. The fluorine atoms can be sequentially or simultaneously replaced through various cross-coupling reactions. Analogous to the reactions of 3,4-dibromo-furan-2(5H)-one, this compound can likely participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. Such reactions would enable the introduction of aryl or vinyl groups at the C3 and C4 positions, leading to the synthesis of novel 3,4-disubstituted-furan-2(5H)-ones. This methodology is a powerful tool for creating libraries of furanone compounds with diverse electronic and steric properties for further investigation.

Table 1: Potential Cross-Coupling Reactions for Derivatization

Catalyst System Reactant Potential Product Class
PdCl₂(dppf)₂ / Cs₂CO₃ Arylboronic acids 3,4-Diaryl-5,5-dimethyl-2(5H)-furanones
PdCl₂(dppf)₂ / K₂CO₃ Potassium benzyltrifluoroborates 4-Benzyl-3-fluoro-5,5-dimethyl-2(5H)-furanones

The 2(5H)-furanone skeleton is a common motif in many natural products and serves as a synthon for a variety of other heterocyclic systems. stackexchange.com The high reactivity of the dihalo-furanone structure allows for not just substitution but also ring-transformation reactions. nih.gov Depending on the nucleophile and reaction conditions, the furanone ring can be opened and recyclized to form different five- or six-membered heterocycles. This makes this compound a valuable intermediate for accessing complex molecular architectures that may not be readily available through other synthetic routes.

Development of Chemical Tools and Reagents in Synthetic Chemistry

The unique combination of a reactive lactone and fluorinated substituents makes this compound a candidate for the development of specialized chemical reagents. nih.gov The reactivity of the C-F bonds on the furanone ring is analogous to the labile C-Cl and C-Br bonds in similar systems, which readily react with nucleophiles like phosphines. mdpi.com This reactivity can be harnessed to "tag" other molecules.

Furthermore, the presence of multiple fluorine atoms suggests potential applications in "fluorous chemistry". wikipedia.org By attaching this furanone moiety to a larger molecule, a "fluorous tag" is introduced. Fluorine-rich compounds exhibit unique solubility profiles, preferring fluorous solvents over common organic or aqueous solvents. wikipedia.org This property can be exploited to simplify the purification of complex reaction mixtures, where the fluorous-tagged product can be easily separated from non-fluorinated reagents and byproducts. wikipedia.org

Integration into Materials with Specific Chemical Properties

The incorporation of fluorinated compounds into materials is a well-established strategy for imparting unique properties such as chemical inertness, thermal stability, and low surface energy. dtic.milwikipedia.org

While specific studies on the polymerization of this compound are not prominent in the literature, its structure contains a carbon-carbon double bond, which is a functional group capable of undergoing polymerization reactions. Hypothetically, this could lead to the formation of novel fluorinated polymers. Such materials would be expected to exhibit high thermal stability and chemical resistance due to the strength of the C-F bonds in the polymer backbone. stackexchange.com These properties could make them suitable for applications requiring durable coatings or specialty plastics. Further research is needed to explore this potential.

Fluorinated organic compounds are known to create surfaces with extremely low free energies, resulting in non-wettable (hydrophobic and oleophobic) and non-adhesive properties. dtic.mil The reactivity of this compound could be exploited to chemically graft it onto various surfaces. Once anchored, the fluorinated part of the molecule would orient outwards, creating a low-energy surface. This approach could be used to develop water-repellent coatings, anti-fouling surfaces, or specialized non-stick layers for a range of industrial and biomedical applications.

Table 2: Potential Applications in Materials Science

Application Area Relevant Property Underlying Chemistry
Specialty Polymers Thermal stability, chemical resistance Polymerization of the C=C double bond; strength of C-F bonds. stackexchange.com
Surface Modification Hydrophobicity, oleophobicity, non-adhesion Low surface energy of fluorinated compounds; covalent attachment via reactive C-F bonds. dtic.mil

Q & A

Q. What are the key synthetic strategies for preparing 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Synthesis typically involves fluorination of precursor lactones or dihydrofuranones. For example, nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions can introduce fluorine atoms at positions 3 and 4. Regioselectivity is controlled by steric and electronic factors: the dimethyl group at C5 directs fluorination to C3/C4 due to reduced steric hindrance and electron-withdrawing effects. Optimization requires low temperatures (-20°C to 0°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>75%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound in complex mixtures?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry and purity. Key signals include δ 5.8–6.2 ppm (C2 lactone proton) and fluorine couplings (J ~15–20 Hz for vicinal F atoms).
  • GC-MS/HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 210 nm quantifies purity (>98%). GC-MS (electron ionization) identifies volatile impurities via fragmentation patterns (e.g., m/z 144 for lactone ring cleavage).
  • Elemental Analysis : Validates stoichiometry (C: ~45%, F: ~22%) .

Q. How do substituent modifications (e.g., fluorine vs. chlorine) at positions 3 and 4 alter the antibacterial activity of 2(5H)-furanone derivatives?

  • Methodological Answer : Comparative bioactivity studies against Pseudomonas aeruginosa and Staphylococcus aureus show that fluorine substituents enhance membrane permeability due to increased electronegativity and lipophilicity (LogP ~1.8 vs. ~1.5 for chloro derivatives). Minimum inhibitory concentration (MIC) assays (96-well plates, 24h incubation) reveal fluorinated derivatives have MICs of 8–16 µg/mL, compared to 32–64 µg/mL for chlorinated analogs. Structure-activity relationships (SAR) suggest fluorine’s smaller atomic radius reduces steric clashes with bacterial efflux pumps .

Advanced Research Questions

Q. How can computational chemistry models predict the electronic properties and reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize molecular geometry and compute frontier orbitals. The HOMO-LUMO gap (~5.2 eV) indicates moderate reactivity, with electron-withdrawing fluorine atoms lowering LUMO energy (-1.8 eV), favoring nucleophilic attacks. Molecular dynamics simulations (NAMD, CHARMM force fields) predict interactions with bacterial proteins (e.g., P. aeruginosa LasR), highlighting hydrogen bonding between fluorine and Thr75 residues. Solvent effects (PCM model, water) are critical for simulating aqueous bioactivity .

Q. What experimental design considerations are critical when evaluating the antibacterial efficacy of this compound derivatives against Gram-positive and Gram-negative biofilms?

  • Methodological Answer :
  • Biofilm Models : Use 96-well peg plates or flow-cell systems for static vs. dynamic biofilm growth.
  • Dosage Regimens : Test sub-MIC concentrations (2–8 µg/mL) to assess biofilm disruption without planktonic cell killing.
  • Confocal Microscopy : Stain with SYTO9/propidium iodide to quantify live/dead cells post-treatment.
  • Control Groups : Include untreated biofilms and benchmark antibiotics (e.g., ciprofloxacin).
  • Statistical Analysis : ANOVA with Tukey’s post-hoc test (p <0.05) to validate significance .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies of this compound-based compounds?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in murine models) and tissue distribution (LC-MS/MS).
  • Metabolite Identification : Use hepatocyte microsomes to detect phase I/II metabolites (e.g., glucuronidation at C5).
  • Bioavailability Optimization : Nanoformulation (liposomes, PLGA nanoparticles) improves solubility (logS ~-2.1 to -1.5).
  • In Vivo Validation : Murine infection models (e.g., thigh abscess) with bacterial load reduction ≥2-log CFU/g tissue indicates efficacy .

Q. What role does the dimethyl group at C5 play in stabilizing the lactone ring of this compound under physiological conditions?

  • Methodological Answer : The geminal dimethyl groups at C5 induce steric hindrance, preventing lactone ring hydrolysis. Kinetic studies (pH 7.4, 37°C) show a hydrolysis half-life of >48h vs. <6h for non-methylated analogs. X-ray crystallography confirms chair-like conformations with C5 methyl groups enforcing ring puckering. Computational Mulliken charges reveal decreased electron density at the carbonyl carbon (C2), reducing nucleophilic attack by water .

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